N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide is a bicyclic compound that belongs to the class of amides derived from bicyclo[1.1.1]pentane. This compound features a bicyclic structure that is notable for its unique three-dimensional geometry, which can influence its chemical behavior and interactions in biological systems. The hydroxyl group on the bicyclo[1.1.1]pentane moiety enhances its potential for hydrogen bonding, which may impact its solubility and reactivity.
This compound is classified under organic compounds, specifically as an amide due to the presence of the acetamide functional group. It has been studied in various contexts, including medicinal chemistry, where bicyclic compounds are often explored for their pharmacological properties. The synthesis and characterization of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide have been documented in scientific literature, highlighting its relevance in drug discovery and development.
The synthesis of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide can be approached through several methodologies, primarily involving the functionalization of the bicyclo[1.1.1]pentane framework.
The synthesis pathways are often optimized to improve yields and minimize by-products, utilizing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency .
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide has a distinctive molecular structure characterized by:
The molecular formula can be expressed as , with a molecular weight of approximately 157.19 g/mol.
The chemical reactivity of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide can be explored through various reactions:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic profiles.
The mechanism of action for N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide is primarily studied in the context of its potential pharmacological effects:
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects in biological systems.
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide exhibits several notable physical and chemical properties:
Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide holds potential applications in various scientific fields:
Bicyclo[1.1.1]pentane (BCP) has emerged as a revolutionary sp³-rich bioisostere for para-substituted benzene rings, fundamentally altering lead optimization strategies in medicinal chemistry. The BCP core’s rigid, three-dimensional geometry replicates the 6.5 Å distance between bridgehead carbon atoms in para-substituted phenyl rings while eliminating planar aromaticity. This substitution mitigates the poor physicochemical properties associated with aromatic systems, such as excessive hydrophobicity and propensity for nonspecific binding [4] [6]. The target compound, N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide, exemplifies this approach, positioning polar functional groups (hydroxy and acetamide) at pharmacologically critical vectors [1] [8].
The bioisosteric utility of bicyclo[1.1.1]pentane was decisively validated in 2012 when Pfizer replaced the central para-fluorophenyl ring in γ-secretase inhibitor BMS-708,163 with a BCP unit. The resulting inhibitor exhibited equipotent target engagement alongside a 4-fold increase in maximum plasma concentration (Cmax) and area under the curve (AUC) in murine models—directly attributable to enhanced solubility and membrane permeability [4] [6]. Subsequent analyses quantified the advantages of bicyclo[1.1.1]pentane over conventional phenyl replacements: a 20-40% reduction in chromatographic hydrophobicity index (CHI) values—indicating lower nonspecific binding—and improved aqueous solubility (often >100 µM) [6]. These properties stem from the BCP’s saturated hydrocarbon nature, which increases the fraction of sp³-hybridized carbon atoms (Fsp3), a key descriptor of compound developability [7].
Property | Para-Substituted Benzene | 3-Substituted Bicyclo[1.1.1]pentane | Change (%) |
---|---|---|---|
Distance between C1-C4 (Å) | 6.5 | 6.5 | 0 |
Fsp3 | Low (planar ring) | High (aliphatic cage) | +40-60 |
Chromatographic Hydrophobicity Index (CHI) | 80-100 | 50-70 | -20 to -40 |
Aqueous Solubility | Often <50 µM | Typically >100 µM | +>100 |
Passive Permeability (PAMPA) | Variable | Consistently improved | +30-50 |
The synthetic accessibility of functionalized bicyclo[1.1.1]pentanes has accelerated their adoption. Recent advances include light-enabled kilogram-scale synthesis of bicyclo[1.1.1]pentyl iodides via radical addition to [1.1.1]propellane—eliminating catalysts or initiators [7]. Metallaphotoredox platforms further enable C–C bond formation using bench-stable bicyclo[1.1.1]pentane linchpins, bypassing hazardous propellane handling [10]. These methods underpin the commercial availability of diverse bicyclo[1.1.1]pentane building blocks, including hydroxy- and acetamide-functionalized derivatives relevant to N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide [1] [3] [8].
The metabolic vulnerability of aromatic rings—particularly cytochrome P450 (CYP450)-mediated oxidation to electrophilic epoxides or quinones—constitutes a major liability in drug candidates. Bicyclo[1.1.1]pentane’s saturated framework inherently resists these pathways. Its bridgehead C–H bonds exhibit high bond dissociation energies (>100 kcal/mol) due to strain and geometric constraints, rendering them inert toward hydrogen atom abstraction by CYP450 oxidases [4] [6]. In the case of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide, metabolic degradation would preferentially target the exocyclic hydroxyacetamide group rather than the BCP core, offering predictable and controllable clearance routes [6] [8].
Comparative studies quantify bicyclo[1.1.1]pentane’s metabolic advantages. When Emmanuelle Briard’s team substituted phenyl rings with bicyclo[1.1.1]pentane in matched molecular pairs, they observed not only reduced nonspecific binding (evidenced by CHI values dropping from 85–100 to 50–65) but also significantly extended microsomal half-lives (>60 minutes vs. <15 minutes for arene analogues) [6]. This stability arises because:
Parameter | Para-Substituted Benzene Derivative | 3-Substituted Bicyclo[1.1.1]pentane Derivative |
---|---|---|
CYP450-Mediated Oxidation (t₁/₂ in HLMs) | 5-15 minutes | >60 minutes |
Reactive Metabolite Formation | High (quinones, epoxides) | Negligible |
Primary Metabolic Pathway | Aromatic hydroxylation | Functional group modification (e.g., glucuronidation) |
Potential for Idiosyncratic Toxicity | Moderate to High | Low |
Furthermore, the BCP scaffold’s rigidity minimizes conformational flexibility, reducing entropy penalties upon target binding. This enhances binding affinity and selectivity—critical for drugs targeting crowded binding pockets like enzyme active sites. N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide leverages this rigidity; its hydroxyacetamide group adopts a fixed orientation ideal for forming hydrogen bonds with biological targets without incurring metabolic penalties typical of flexible alkyl chains [1] [8].
The 3-hydroxyacetamide moiety in N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide represents a strategically diversified functionalization of the bicyclo[1.1.1]pentane core, combining hydrogen-bonding capacity with metabolic resilience. Structurally, this group comprises two key pharmacophoric elements:
These features enable dual hydrogen-bonding interactions analogous to those offered by ortho-substituted anilides or salicylamides—but without the metabolic instability of aromatic rings [3] [8]. Commercially available precursors like 1-{3-hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one (CAS 2055839-77-3) facilitate the synthesis of such derivatives via reductive amination or Beckmann rearrangements [8].
In lead optimization, the hydroxyacetamide group balances polarity and permeability. The acetamide nitrogen permits N-alkylation to modulate lipophilicity or introduce secondary pharmacophores, while the hydroxy group provides a site for prodrug derivatization (e.g., phosphate esters) or further substitution. Crucially, this substituent’s aliphatic nature avoids the CYP450 induction risks associated with anilides [6] [8]. Molecular modeling confirms that the hydroxyacetamide-BCP motif projects its hydrogen-bonding vectors perpendicular to the bicyclo[1.1.1]pentane plane—mimicking the projection of para-substituted benzene derivatives but with reduced desolvation penalties due to lower hydrophobicity [6].
The chemical tractability of hydroxyacetamide-functionalized bicyclo[1.1.1]pentanes is evidenced by commercial availability. Suppliers like Advanced ChemBlocks offer gram-scale quantities of derivatives such as N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide (CAS 2137867-09-3), highlighting the feasibility of incorporating this motif into drug discovery pipelines [3]. When integrated into complex molecules, the 3-hydroxyacetamide-BCP unit consistently improves solubility (>100 µM in PBS) and membrane permeability (Papp > 5 × 10−6 cm/s in Caco-2 assays) relative to aromatic counterparts—validating its role as a multipurpose bioisostere for polar aryl substituents [6] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5